N-methyl-1-(3-phenylpropyl)-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidin-3-amine
Description
N-methyl-1-(3-phenylpropyl)-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidin-3-amine is a complex organic compound that features multiple functional groups, including piperidine and pyridine rings. Compounds with such structures are often explored for their potential pharmacological activities, including interactions with various biological targets.
Properties
IUPAC Name |
N-methyl-1-(3-phenylpropyl)-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4/c1-28(25-14-19-30(20-15-25)21-24-12-5-6-16-27-24)26-13-8-18-29(22-26)17-7-11-23-9-3-2-4-10-23/h2-6,9-10,12,16,25-26H,7-8,11,13-15,17-22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQNZGNDCLMEGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)CC2=CC=CC=N2)C3CCCN(C3)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(3-phenylpropyl)-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidin-3-amine likely involves multiple steps, including:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Group: This step may involve nucleophilic substitution reactions where a pyridine derivative is introduced.
N-Methylation: The methyl group can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Coupling Reactions: The phenylpropyl group can be attached through coupling reactions, possibly using Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or phenylpropyl groups.
Reduction: Reduction reactions could target the pyridine ring or other unsaturated bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the nitrogen atoms or aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could be explored as a ligand in catalytic reactions.
Material Science:
Biology
Receptor Binding Studies: Investigating interactions with neurotransmitter receptors or other biological targets.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical assays.
Medicine
Drug Development: Exploring its potential as a therapeutic agent for various conditions.
Pharmacokinetics: Studying its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry:
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, modulating their activity.
Enzyme Inhibition: It could inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate conversion.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(3-phenylpropyl)piperidin-4-amine: Lacks the pyridine group.
N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidin-3-amine: Lacks the phenylpropyl group.
Uniqueness
The presence of both the pyridine and phenylpropyl groups in N-methyl-1-(3-phenylpropyl)-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidin-3-amine may confer unique binding properties and biological activities compared to its simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
